3-Ethyl-4-(1-hydroxyethyl)benzonitrile

Descripción

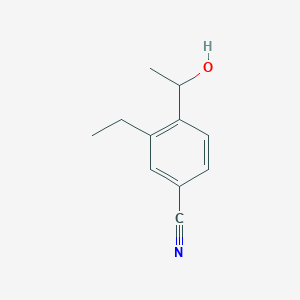

3-Ethyl-4-(1-hydroxyethyl)benzonitrile is a substituted benzonitrile derivative featuring an ethyl group at the benzene ring’s position 3 and a 1-hydroxyethyl (-CH(OH)CH₃) group at position 4.

Propiedades

Fórmula molecular |

C11H13NO |

|---|---|

Peso molecular |

175.23 g/mol |

Nombre IUPAC |

3-ethyl-4-(1-hydroxyethyl)benzonitrile |

InChI |

InChI=1S/C11H13NO/c1-3-10-6-9(7-12)4-5-11(10)8(2)13/h4-6,8,13H,3H2,1-2H3 |

Clave InChI |

PQYHWCQMODJHEO-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C=CC(=C1)C#N)C(C)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-(1-hydroxyethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-ethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. This process typically requires acidic conditions and elevated temperatures .

Industrial Production Methods: Industrial production of benzonitrile derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of ionic liquids as co-solvents and catalysts has been explored to facilitate the synthesis of benzonitrile compounds, offering a greener and more sustainable approach .

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethyl-4-(1-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The ethyl and hydroxyethyl groups can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed:

Oxidation: Formation of 3-ethyl-4-(1-oxoethyl)benzonitrile.

Reduction: Formation of 3-ethyl-4-(1-aminoethyl)benzonitrile.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

3-Ethyl-4-(1-hydroxyethyl)benzonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 3-Ethyl-4-(1-hydroxyethyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxyethyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below summarizes key structural and synthetic differences between 3-Ethyl-4-(1-hydroxyethyl)benzonitrile and related compounds:

Key Observations:

- Substituent Effects: The 1-hydroxyethyl group in the target compound introduces steric bulk and hydrogen-bonding capability compared to simpler analogs like 3-Ethyl-4-hydroxy-5-Methylbenzonitrile. This may enhance solubility in polar solvents but reduce thermal stability relative to non-hydroxylated derivatives.

- Molecular Weight: The target compound’s higher molecular weight (175.22 vs.

Nonlinear Optical Properties

The oxazole derivative, 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile, exhibits a high βHRS value (45 × 10⁻³⁰ cm⁴·statvolt⁻¹) due to its extended π-conjugated system . However, the ethyl group could stabilize the aromatic ring, offering a balance between electron donation and steric hindrance.

Stability and Volatility

Benzonitrile’s low boiling point (191°C) correlates with reliable aging profiles in analytical studies, whereas high-BP compounds like pyrene (393°C) show poor reproducibility . The target compound’s predicted higher BP (due to substituents) may reduce volatility, enhancing stability in storage but complicating purification via distillation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.